molecular formula C7H5BrO2 B118957 5-Bromosalicylaldehyde CAS No. 1761-61-1

5-Bromosalicylaldehyde

Cat. No.: B118957
CAS No.: 1761-61-1
M. Wt: 201.02 g/mol
InChI Key: MKKSTJKBKNCMRV-UHFFFAOYSA-N
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Description

5-Bromosalicylaldehyde, also known as 5-Bromo-2-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H5BrO2. It is a derivative of salicylaldehyde, where a bromine atom is substituted at the fifth position of the benzene ring. This compound is a yellow to light brown crystalline powder with a melting point of approximately 102-106°C . It is primarily used as an intermediate in organic synthesis, particularly in the preparation of Schiff bases and other complex organic molecules .

Mechanism of Action

Target of Action

5-Bromosalicylaldehyde is primarily used as a starting reagent in the synthesis of various compounds . It is known to react with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligands . These ligands can act as chelating agents, binding to metal ions and forming complexes .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to form a Schiff base ligand . This reaction involves the formation of a carbon-nitrogen double bond, which is characteristic of Schiff bases .

Biochemical Pathways

It is known that the compound is used in the synthesis of schiff bases . Schiff bases are involved in various biochemical processes, including enzyme catalysis, biological signal transduction, and cell function regulation .

Pharmacokinetics

The compound’s lipophilicity, a key determinant of adme properties, has been evaluated . Lipophilicity affects a compound’s absorption and distribution within the body, its ability to cross biological membranes, and its interactions with proteins and lipids .

Result of Action

The results of this compound’s action depend on its application. In chemical synthesis, it is used to produce Schiff bases . These bases can form complexes with metal ions, which have applications in various fields, including medicine, catalysis, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . It should also be kept separate from oxidizing agents, acids, and food chemicals .

Biochemical Analysis

Biochemical Properties

5-Bromosalicylaldehyde has been found to react with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane This suggests that this compound can interact with certain enzymes and proteins to form complex structures

Cellular Effects

It has been used for chemical derivatization during amine quantification in poly(ethylene terephthalate) (PET) film and PET scaffold . This suggests that this compound may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromosalicylaldehyde can be synthesized through several methods. One common method involves the bromination of salicylaldehyde. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve selective bromination at the fifth position of the benzene ring .

Another method involves the use of 5-bromosalicylic acid as a starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride or another chlorinating agent. The acid chloride is then subjected to a Rosenmund reduction to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorosalicylaldehyde
  • 2-Hydroxy-5-nitrobenzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde
  • 3,5-Dibromosalicylaldehyde
  • 3,5-Dichlorosalicylaldehyde

Uniqueness

5-Bromosalicylaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-hydroxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKSTJKBKNCMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022165
Record name 5-Bromosalicylaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
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CAS No.

1761-61-1
Record name 5-Bromosalicylaldehyde
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Record name 5-Bromosalicylaldehyde
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Record name 5-Bromosalicylaldehyde
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Record name Benzaldehyde, 5-bromo-2-hydroxy-
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Record name 5-BROMOSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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